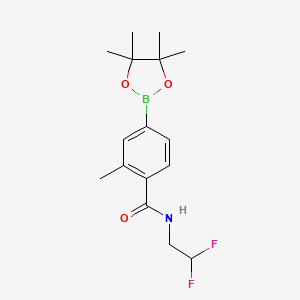
2-Isopropoxy-5-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-5-(trifluoromethyl)benzaldehyde typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)benzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropoxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-Isopropoxy-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Isopropoxy-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various alkoxy-substituted benzaldehydes.
Applications De Recherche Scientifique
2-Isopropoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Isopropoxy-5-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The trifluoromethyl group can influence the compound’s reactivity and stability by electron-withdrawing effects, while the isopropoxy group can provide steric hindrance and influence solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-(trifluoromethyl)benzaldehyde
- 2-Methoxy-5-(trifluoromethyl)benzaldehyde
- 2-Ethoxy-5-(trifluoromethyl)benzaldehyde
Uniqueness
2-Isopropoxy-5-(trifluoromethyl)benzaldehyde is unique due to the presence of the isopropoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable in various synthetic applications.
Propriétés
IUPAC Name |
2-propan-2-yloxy-5-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(2)16-10-4-3-9(11(12,13)14)5-8(10)6-15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMAWIKJLKURCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8199383.png)









